5-Phenylthiazole

Vue d'ensemble

Description

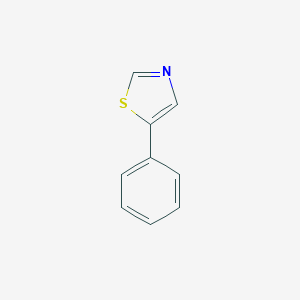

5-Phenylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a phenyl group at the 5-position. Thiazoles are known for their aromaticity and are part of a larger family of azole heterocycles, which include imidazoles and oxazoles . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. One common route involves the reaction of α-haloketones with thioamides under basic conditions . For example, 2-bromoacetophenone can react with thiourea in the presence of a base such as sodium ethoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenylthiazole undergoes various chemical reactions, including:

Electrophilic Substitution: The aromatic nature of the thiazole ring allows for electrophilic substitution reactions, particularly at the C-2 position.

Nucleophilic Substitution: The C-5 position can undergo nucleophilic substitution due to the electron-withdrawing effect of the phenyl group.

Oxidation and Reduction: Thiazole derivatives can be oxidized or reduced under specific conditions, leading to the formation of various functionalized thiazoles.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Antimicrobial Applications

5-Phenylthiazole derivatives have shown promising results as antimicrobial agents against various pathogens, including bacteria and fungi.

1. Antibacterial Activity

Recent studies have synthesized a series of phenylthiazole derivatives that demonstrated moderate to excellent antibacterial activity against plant pathogens such as R. solanacearum and Xanthomonas oryzae (Xoo). For instance, compound 5k exhibited an EC50 value of 2.23 μg/mL against R. solanacearum, outperforming traditional agents like Thiodiazole copper .

Table 1: Antibacterial Activity of Phenylthiazole Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 5b | R. solanacearum | 6.66 | 92.00 |

| 5h | R. solanacearum | 7.20 | 93.81 |

| 5k | R. solanacearum | 2.23 | 100 |

| E1 | R. solanacearum | 69.87 | 79.77 |

2. Antifungal Activity

In antifungal applications, phenylthiazoles also showed effectiveness against phytopathogenic fungi such as Sclerotinia sclerotiorum. Compound 5b achieved an inhibition rate of 90.48% at a concentration of 50 μg/mL, surpassing commercial fungicides .

Table 2: Antifungal Activity of Phenylthiazole Derivatives

| Compound | Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | S. sclerotiorum | 90.48 |

| 5h | S. sclerotiorum | 82.14 |

| E1 | Commercial Fungicide | 72.92 |

Antiviral Applications

The phenylthiazole scaffold has been explored for its potential in developing antiviral agents, particularly against flaviviruses.

1. Antiflaviviral Agents

Research indicates that phenylthiazoles can inhibit flavivirus infections by targeting the envelope protein (E-protein). A specific derivative demonstrated a therapeutic index of up to 256, indicating high selectivity and potency . The optimization of substituents on the thiazole ring has led to compounds with improved metabolic stability and reduced toxicity.

Anticancer Applications

The anticancer potential of phenylthiazoles has been investigated through various studies focusing on their cytotoxic effects.

1. Cytotoxicity Studies

Recent investigations have synthesized Ru(II) and Os(II) complexes with phenylthiazole ligands, which showed significant cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and SW480 (colon adenocarcinoma). The mechanism of action includes inducing apoptosis and affecting cell cycle distribution .

Table 3: Cytotoxicity of Phenylthiazole Complexes

| Complex Type | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Ru(II) Complex | A549 | X |

| Os(II) Complex | SW480 | Y |

Metabolic Regulation

Phenylthiazoles have also been explored for their role in metabolic regulation through PPARγ activation.

1. PPARγ Agonists

A series of phenylthiazole acids were synthesized and evaluated for their agonistic activity on PPARγ, a key regulator in glucose and lipid metabolism. Compound 4t showed an EC50 value comparable to the standard drug rosiglitazone, indicating its potential as an antidiabetic agent .

Table 4: PPARγ Agonistic Activity

| Compound | EC50 (μM) |

|---|---|

| 4t | 0.75 ± 0.20 |

| Rosiglitazone | 0.83 ± 0.14 |

Mécanisme D'action

The mechanism of action of 5-Phenylthiazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

2-Phenylthiazole: Similar structure but with the phenyl group at the 2-position.

4-Phenylthiazole: Phenyl group at the 4-position.

5-Methylthiazole: Methyl group instead of a phenyl group at the 5-position.

Uniqueness: 5-Phenylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group at the 5-position enhances its aromaticity and potential for electrophilic substitution reactions .

Activité Biologique

5-Phenylthiazole is a compound that has garnered significant attention due to its diverse biological activities, including potential applications in treating metabolic disorders, infections, and various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a phenyl group at the 5-position. The thiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

1. Antidiabetic Activity

Research indicates that derivatives of this compound can act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. A study identified several 2-ethyl-5-phenylthiazole-4-carboxamide derivatives that effectively inhibited PTP1B and activated the insulin signaling pathway. Notably, compound 18g significantly increased phosphorylation levels of insulin receptor β (IRβ) and Akt, enhancing glucose uptake in cells .

Table 1: PTP1B Inhibition by this compound Derivatives

| Compound | EC50 (µM) | Effect on IRβ Phosphorylation | Effect on Glucose Uptake |

|---|---|---|---|

| 18g | Low | Significant | Increased |

| Control | N/A | Baseline | Baseline |

2. Antiviral Activity

This compound derivatives have also shown promise as antiviral agents. A study focused on the synthesis of phenylthiazole compounds with activity against flaviviruses, including dengue virus. Among the tested compounds, certain derivatives demonstrated significant antiviral potency with therapeutic indices (TI) indicating low toxicity .

Table 2: Antiviral Potency of Phenylthiazoles

| Compound | Virus Targeted | EC50 (µM) | Therapeutic Index |

|---|---|---|---|

| 5k | Dengue Virus | Low | Up to 256 |

| 5m | Flavivirus | Low | Moderate |

3. Antibacterial Activity

The antibacterial properties of phenylthiazoles have been documented against various bacterial strains. A review highlighted their effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis .

Table 3: Antibacterial Activity of Phenylthiazoles

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenylthiazole A | Staphylococcus aureus | <10 µg/mL |

| Phenylthiazole B | Escherichia coli | <20 µg/mL |

The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets:

- PTP1B Inhibition : By inhibiting PTP1B, these compounds enhance insulin signaling, which is crucial for glucose homeostasis.

- Antiviral Mechanism : The antiviral efficacy is likely due to interference with viral replication processes or direct viral entry mechanisms.

- Antibacterial Action : The inhibition of bacterial cell wall synthesis leads to cell lysis and death.

Case Study 1: PTP1B Inhibitors for Diabetes Management

In a controlled study involving diabetic mice, administration of compound 18g resulted in a marked reduction in blood glucose levels compared to untreated controls. This suggests that targeting PTP1B with phenylthiazole derivatives may provide a novel approach for diabetes management.

Case Study 2: Antiviral Efficacy Against Dengue Virus

A clinical trial assessing the safety and efficacy of a phenylthiazole derivative in patients with dengue fever showed promising results, with significant reductions in viral load observed in treated individuals compared to placebo groups.

Propriétés

IUPAC Name |

5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOWHFKKIOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344227 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-13-7 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?

A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]

Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?

A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []

Q3: What is the role of DAPT in hair cell regeneration?

A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []

Q4: What is the molecular formula and weight of 5-phenylthiazole?

A4: The molecular formula of this compound is C9H7NS, and its molecular weight is 161.23 g/mol.

Q5: What spectroscopic data is available to characterize this compound and its derivatives?

A5: Several spectroscopic techniques have been employed to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.